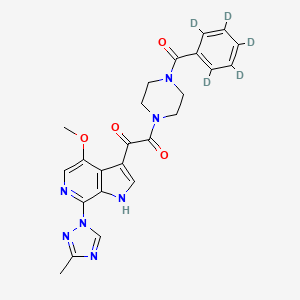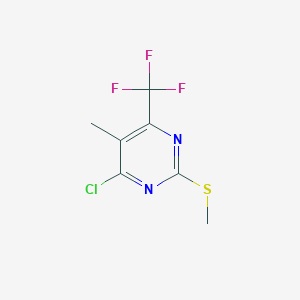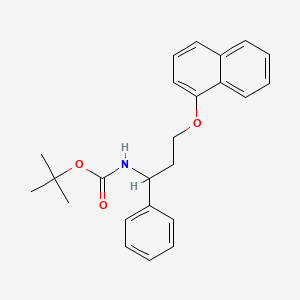
tert-butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a naphthalene ring, and a phenylpropyl moiety
Vorbereitungsmethoden
The synthesis of tert-butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable naphthalen-1-yloxy-1-phenylpropyl derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Analyse Chemischer Reaktionen
tert-Butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
- N-(1-hydroxy-3-phenylpropan-2-yl)carbamic acid tert-butyl ester
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the naphthalene and phenylpropyl moieties, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C24H27NO3 |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
tert-butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate |
InChI |
InChI=1S/C24H27NO3/c1-24(2,3)28-23(26)25-21(19-11-5-4-6-12-19)16-17-27-22-15-9-13-18-10-7-8-14-20(18)22/h4-15,21H,16-17H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
DYLNOWNCGBJNMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13437730.png)
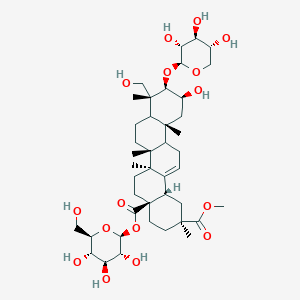
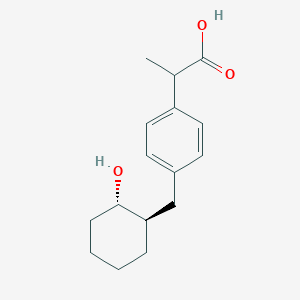


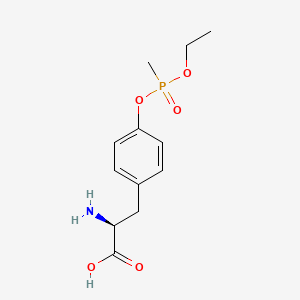
![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)

![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/structure/B13437793.png)
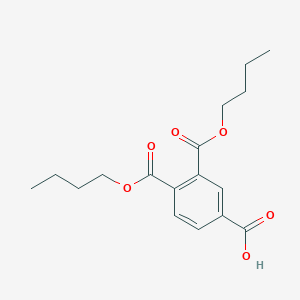
![6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine](/img/structure/B13437806.png)
